molecular formula C7H14O3 B14303042 Formic acid;2-methylpent-4-en-2-ol CAS No. 116071-55-7

Formic acid;2-methylpent-4-en-2-ol

Cat. No.: B14303042
CAS No.: 116071-55-7
M. Wt: 146.18 g/mol
InChI Key: ABEATUUHRUZURW-UHFFFAOYSA-N
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Description

Formic acid (HCOOH) is the simplest carboxylic acid, widely found in nature (e.g., ant venom, stinging nettles) and used industrially as a preservative, antibacterial agent, and fuel cell component . Its structure comprises a carboxyl group (-COOH) attached to a hydrogen atom, enabling strong acidity (pKa ≈ 3.75) and reactivity, such as esterification without requiring catalysts .

2-Methylpent-4-en-2-ol is a tertiary alcohol with a five-carbon chain containing a double bond at position 4 (C4–C5) and a hydroxyl group at C2, substituted with a methyl group. Its structure is (CH₃)C(OH)CH₂CH=CH₂, making it a reactive unsaturated alcohol.

Properties

CAS No.

116071-55-7

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

formic acid;2-methylpent-4-en-2-ol

InChI

InChI=1S/C6H12O.CH2O2/c1-4-5-6(2,3)7;2-1-3/h4,7H,1,5H2,2-3H3;1H,(H,2,3)

InChI Key

ABEATUUHRUZURW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC=C)O.C(=O)O

Origin of Product

United States

Preparation Methods

Formic Acid Reactivity

Formic acid (HCOOH) is the simplest carboxylic acid, characterized by high acidity (pKa ≈ 3.75) and bifunctional reactivity due to its carboxylic and hydroxyl groups. Its esterification potential with alcohols is well-documented, typically proceeding via acid-catalyzed mechanisms.

2-Methylpent-4-en-2-ol Characteristics

2-Methylpent-4-en-2-ol (C₆H₁₀O) is a tertiary allylic alcohol with a branched carbon chain and a terminal double bond. The steric hindrance of its tertiary alcohol group and electron-rich double bond influence its reactivity in electrophilic additions and esterification reactions.

Esterification Pathways for Formate Ester Synthesis

Acid-Catalyzed Fischer Esterification

The most direct route to synthesizing 2-methylpent-4-en-2-yl formate involves Fischer esterification. A mixture of formic acid and 2-methylpent-4-en-2-ol is heated under reflux with a Brønsted acid catalyst (e.g., H₂SO₄, p-toluenesulfonic acid).

Reaction Conditions:

  • Catalyst: p-Toluenesulfonic acid (0.5–1.0 mol%)
  • Temperature: 100–120°C
  • Duration: 8–12 hours
  • Solvent: Toluene (azeotropic removal of water via Dean-Stark trap).

Mechanistic Steps:

  • Protonation of formic acid’s carbonyl oxygen by the catalyst.
  • Nucleophilic attack by the alcohol’s hydroxyl group on the activated carbonyl carbon.
  • Deprotonation and elimination of water to form the ester.

Challenges:

  • Tertiary alcohols exhibit slower esterification kinetics due to steric hindrance.
  • Overheating may induce dehydration of 2-methylpent-4-en-2-ol to dienes.

Alternative Synthesis via Acyl Chloride Intermediates

Formyl Chloride Generation

Formic acid can be converted to formyl chloride (HCOCl) using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). However, formyl chloride’s instability necessitates in situ generation and immediate use.

Procedure:

  • Add SOCl₂ (1.2 equiv) dropwise to cooled (−10°C) formic acid.
  • Stir for 2 hours at 0°C, then remove excess SOCl₂ under reduced pressure.
  • React the crude HCOCl with 2-methylpent-4-en-2-ol (1.0 equiv) in dry dichloromethane (DCM) at 25°C for 4 hours.

Advantages:

  • Avoids equilibrium limitations of Fischer esterification.
  • Higher yields for sterically hindered alcohols.

Catalytic Hydrogenation and Byproduct Management

Double Bond Saturation Risks

The terminal double bond in 2-methylpent-4-en-2-ol may undergo hydrogenation during esterification if residual catalysts (e.g., Pd/C) are present. To mitigate this:

  • Use inert atmosphere (N₂/Ar) during reactions.
  • Avoid transition metal catalysts in acidic conditions.

Purification and Characterization

Fractional Distillation

Crude reaction mixtures are neutralized with aqueous NaHCO₃, washed with brine, and dried over MgSO₄. The ester is isolated via fractional distillation under reduced pressure (40–60°C at 15 mmHg).

Spectroscopic Validation

  • ¹H NMR: Expected signals include a formate ester carbonyl (δ 8.1–8.3 ppm) and allylic protons (δ 5.0–5.5 ppm).
  • IR: Strong absorbance at 1720 cm⁻¹ (C=O stretch).

Industrial-Scale Considerations

Continuous Flow Reactors

Microreactor systems enhance heat transfer and reduce side reactions in large-scale esterification. Parameters:

  • Residence Time: 30–60 minutes
  • Temperature: 110°C
  • Catalyst: Solid acid resins (e.g., Amberlyst-15).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the alcohol group is converted to a carbonyl group (aldehyde or ketone) using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the double bond to a single bond, using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed

    Oxidation: Aldehydes, ketones.

    Reduction: Saturated alcohols.

    Substitution: Alkyl halides.

Scientific Research Applications

Formic acid;2-methylpent-4-en-2-ol has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects through various molecular mechanisms:

Comparison with Similar Compounds

Comparison of Formic Acid with Similar Compounds

Chemical and Physical Properties

Property Formic Acid Acetic Acid Propionic Acid Methanol
Formula HCOOH CH₃COOH CH₃CH₂COOH CH₃OH
pKa 3.75 4.76 4.88 15.5
Boiling Point (°C) 100.8 118 141 64.7
Density (g/cm³) 1.22 1.05 0.99 0.79
Applications Preservatives, fuel cells Vinegar, plastics Food preservative Fuel, solvents
  • Acidity : Formic acid is stronger than acetic and propionic acids due to the electron-withdrawing effect of its -COOH group .
  • Fuel Cell Efficiency: Formic acid has a theoretical energy density of 1.77 kWh/L, higher than methanol (1.67 kWh/L) but lower efficiency (≈45%) compared to lithium batteries (≈90%) due to CO₂ production .
  • VOC Emissions : Formic acid is a major volatile organic compound (VOC) emitted from paper degradation, alongside acetic acid, contributing to indoor air pollution .

Reactivity and Derivatives

  • Esterification : Formic acid readily forms esters (e.g., methyl formate) without acid catalysts, unlike acetic acid .
  • Carcinogenic Derivatives: Formic acid hydrazides (e.g., Formic acid 2-[4-(5-nitro-2-furyl)-2-thiazolyl]-hydrazide) are carcinogenic in rats, inducing mammary and kidney tumors, unlike non-hydrazine derivatives like 5-nitro-2-furanmethandiol diacetate .

Comparison of 2-Methylpent-4-en-2-ol with Similar Alcohols

Structural and Functional Comparisons

Compound Structure Functional Groups Key Properties Applications
2-Methylpent-4-en-2-ol (CH₃)C(OH)CH₂CH=CH₂ Tertiary alcohol, alkene Reactive due to unsaturation Potential pharmaceutical intermediate
2-Methylpentan-2-ol (CH₃)C(OH)CH₂CH₂CH₃ Tertiary alcohol Higher stability, lower reactivity Solvent, synthesis
4-Methylpent-2-en-1-ol (CH₃)₂CHCH=CHCH₂OH Primary alcohol, alkene Polar, hydrogen-bonding Flavor/fragrance industry
5-(Dimethylamino)pent-2-en-1-ol CH₂=CHCH₂CH(N(CH₃)₂)CH₂OH Amino alcohol, alkene Bioactive, versatile reactivity Drug synthesis, materials

Reactivity and Stability

  • Unsaturation Effects : The C4–C5 double bond in 2-methylpent-4-en-2-ol increases reactivity (e.g., susceptibility to oxidation) compared to saturated analogs like 2-methylpentan-2-ol .
  • Hydrogen Bonding : Tertiary alcohols exhibit weaker hydrogen bonding than primary/secondary alcohols, reducing boiling points (e.g., 2-methylpentan-2-ol: ~120°C vs. 4-methylpent-2-en-1-ol: ~150°C) .

Research Findings and Industrial Relevance

  • Formic Acid in Energy Storage: Formic acid’s CO₂-like structure enables efficient oxidation in fuel cells, but CO-poisoning remains a challenge compared to methanol .
  • Alcohols in Pharmaceuticals: Unsaturated alcohols like 5-(dimethylamino)pent-2-en-1-ol serve as intermediates in synthesizing drugs targeting metabolic and inflammatory diseases .
  • Environmental Impact : Formic acid emissions from paper degradation (≈10 µg/m³ in chambers) highlight its role in cultural heritage preservation challenges .

Q & A

How can researchers optimize the synthesis of 2-methylpent-4-en-2-ol to minimize byproducts in catalytic dehydration reactions?

Basic Research Question
Answer:
To optimize synthesis, focus on reaction parameters such as temperature, catalyst loading, and solvent polarity. For example, using acid catalysts (e.g., formic acid) at controlled temperatures (80–120°C) can enhance selectivity. Monitor intermediates via gas chromatography-mass spectrometry (GC-MS) to identify byproduct formation pathways . Purity assessment should include 1H/13C NMR and FTIR to confirm structural integrity, as emphasized in standardized protocols for characterizing new compounds .

What advanced analytical techniques are recommended for resolving contradictions in reported reaction mechanisms of formic acid in esterification reactions?

Advanced Research Question
Answer:
Contradictions often arise from variations in reaction conditions (e.g., solvent polarity, catalyst type). To address this:

  • Use isotopic labeling (e.g., D-labeled formic acid) with NMR to track proton transfer pathways.
  • Apply computational modeling (DFT calculations) to compare energy barriers for competing mechanisms .
  • Cross-validate kinetic data using high-pressure liquid chromatography (HPLC) under controlled pH and temperature .

Table 1: Common Contradictions and Resolutions

Contradiction SourceResolution MethodKey Reference
Divergent catalytic efficiencyIsotopic tracing + DFT
Conflicting kinetic modelspH-controlled HPLC

How should researchers design experiments to assess the purity of 2-methylpent-4-en-2-ol in the presence of isomeric byproducts?

Basic Research Question
Answer:

  • Chromatographic separation: Use GC-MS with a polar capillary column (e.g., DB-WAX) to resolve isomers.
  • Spectroscopic validation: Compare NMR chemical shifts with reference data for characteristic peaks (e.g., olefinic protons at δ 5.2–5.8 ppm) .
  • Quantitative analysis: Employ internal standardization with deuterated analogs for precise quantification .

What methodologies are suitable for studying the adsorption behavior of formic acid on indoor surfaces, and how do surface interactions affect its reactivity?

Advanced Research Question
Answer:

  • Surface characterization: Use X-ray photoelectron spectroscopy (XPS) or AFM to analyze adsorption isotherms on materials like cellulose or silica .
  • Reactivity assays: Monitor degradation products via in situ FTIR under controlled humidity and temperature.
  • Data interpretation: Correlate surface roughness (measured via SEM ) with catalytic decomposition rates of formic acid .

Table 2: Key Parameters in Surface Adsorption Studies

ParameterMeasurement ToolImpact on Reactivity
Surface porositySEMIncreases active sites for decomposition
HumidityIn situ FTIRAccelerates hydrolysis pathways

How can computational models be integrated with experimental data to predict the stability of formic acid derivatives under varying pH conditions?

Advanced Research Question
Answer:

  • Hybrid approach: Combine molecular dynamics (MD) simulations with pH-dependent UV-Vis spectroscopy to predict protonation states.
  • Validate predictions using potentiometric titrations and compare with calculated pKa values .
  • Use cheminformatics tools (e.g., ACD/Labs Percepta) to model degradation pathways under acidic/basic conditions .

What protocols ensure reproducibility in synthesizing and characterizing novel formic acid cocrystals?

Basic Research Question
Answer:

  • Crystallization control: Optimize solvent-antisolvent ratios and cooling rates to avoid polymorphic variations.
  • Structural verification: Employ single-crystal XRD for unambiguous confirmation of cocrystal formation .
  • Thermal analysis: Use DSC/TGA to assess stability and phase transitions, as required for supplementary data in publications .

How do researchers reconcile discrepancies in reported toxicity profiles of 2-methylpent-4-en-2-ol across different biological models?

Advanced Research Question
Answer:

  • Model standardization: Use OECD guidelines for cytotoxicity assays (e.g., MTT tests) across cell lines .
  • Metabolic profiling: Compare LC-MS data from in vitro (hepatocytes) and in vivo (rodent) models to identify species-specific metabolism .
  • Data transparency: Publish raw datasets in repositories like PubChem to enable cross-study validation .

What interdisciplinary approaches are effective in studying the environmental fate of formic acid in aqueous ecosystems?

Advanced Research Question
Answer:

  • Field sampling: Couple HPLC-UV with ion chromatography to quantify formate ions in water .
  • Microbial studies: Use 16S rRNA sequencing to identify bacterial communities involved in formic acid degradation .
  • Ecotoxicity modeling: Integrate QSAR predictions with experimental LC50 data from aquatic toxicity assays .

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